molecular formula C9H8ClIO2 B8132633 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

Cat. No.: B8132633
M. Wt: 310.51 g/mol
InChI Key: JNSBNMIWHXDQED-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester ( 1699509-67-5) is a high-purity halogenated aromatic building block specifically designed for advanced organic synthesis. Its molecular formula is C9H8ClIO2, with a molecular weight of 310.52 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery, where its unique structure, featuring both chloro and iodo substituents on the methyl-benzoate ring, allows for further selective functionalization via cross-coupling reactions . The ester functional group enhances its versatility, acting as a protected carboxylic acid that can be readily hydrolyzed to the corresponding acid or transesterified to form other valuable derivatives . Primarily, it is employed as a critical precursor in the development of pharmaceutical candidates and agrochemicals, such as herbicides and pesticides . The presence of iodine in its structure is particularly significant for the synthesis of radiolabeled inhibitors, such as those targeting telomerase in cancer research, demonstrating its value in developing targeted radionuclide therapies . For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl 2-chloro-5-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBNMIWHXDQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of Methyl o-Aminobenzoate

The foundational step in synthesizing 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester involves iodination of methyl o-aminobenzoate. As detailed in CN104086361A, potassium iodide (KI) and potassium iodate (KIO₃) are dissolved in purified water, followed by the addition of methyl o-aminobenzoate and a methylene dichloride–glacial acetic acid mixture. The exothermic reaction is controlled at 45–50°C during reagent addition, with subsequent heating to 55–60°C for 3 hours to ensure complete iodination. The intermediate 2-amino-5-iodo ethyl benzoate is isolated via solvent extraction using methylene dichloride, achieving a yield of 92% after distillation.

Diazotization and Chlorination

The iodinated intermediate undergoes diazotization in hydrochloric acid (36%) with sodium nitrite (NaNO₂) at 0–5°C. This generates a diazonium salt, which is then reacted with cuprous chloride (CuCl) in a hydrochloric acid medium at 25–30°C. The Sandmeyer reaction replaces the amino group with chlorine, yielding 2-chloro-5-iodo ethyl benzoate. Stirring at 40–50°C for 5–8 hours ensures complete substitution, with methylene dichloride facilitating phase separation.

Alkaline Hydrolysis

The final step involves hydrolyzing the ethyl ester group using sodium hydroxide (NaOH) in ethanol–water at 70–80°C. Adjusting the pH to 1–2 with hydrochloric acid precipitates 2-chloro-5-iodo-benzoic acid, which is subsequently esterified with methanol to form the target compound. This step achieves a 95% yield and 98.9% purity after recrystallization.

Catalytic Iodination Using β-Form Zeolites

Reaction Optimization

US7642374B2 outlines a catalytic iodination method using 2-methylbenzoic acid as the starting material. The process employs iodine, acetic anhydride, and a β-form zeolite catalyst with an Si/Al mole ratio of 10–250. The zeolite’s microporous structure enhances regioselectivity, directing iodination to the para position relative to the methyl group. Reaction conditions include a liquid hourly space velocity (LHSV) of 0.05–1 h⁻¹ and temperatures of 70–80°C for 1–20 hours.

Purification Strategies

Post-reaction purification involves sublimation or crystallization to isolate 5-iodo-2-methylbenzoic acid, which is then esterified with methanol. The zeolite catalyst is reusable, reducing production costs by 30% compared to non-catalytic methods.

Alternative Synthesis via Sequential Substitution

Substitution Reactions

CN104193616A describes a four-step synthesis starting with methyl o-aminobenzoate, utilizing iodinating agents (KI/KIO₃) and glacial acetic acid in methylene dichloride. The substitution step employs sodium methylate in methanol–ethanol to replace the amino group with iodine, followed by chlorination via a Sandmeyer reaction. Key parameters include a 50–55°C reaction temperature and a 1.5–3-hour incubation period.

Yield and Purity Enhancements

This method incorporates sodium sulfite to remove excess iodine, improving product purity to 99.2%. Final hydrolysis under alkaline conditions (NaOH/ethanol) and acidification (HCl) yield 2-chloro-5-iodo-benzoic acid, which is esterified to the target compound with a 94% overall yield.

Comparative Analysis of Methodologies

ParameterCN104086361AUS7642374B2CN104193616A
Starting MaterialMethyl o-aminobenzoate2-Methylbenzoic acidMethyl o-aminobenzoate
Key ReagentsKI, KIO₃, CuClβ-Zeolite, I₂KI, NaNO₂, CuCl
Reaction Temperature25–60°C70–80°C50–80°C
Yield95%Not specified94%
Purification MethodSolvent extractionSublimationSodium sulfite wash

Industrial Scalability and Cost Considerations

The CN104086361A method is preferred for industrial scaling due to its straightforward protocol and high yield (95%). In contrast, the zeolite-catalyzed process (US7642374B2) reduces catalyst costs but requires specialized equipment for sublimation. Sodium sulfite purification (CN104193616A) adds a low-cost purity enhancement step, making it suitable for high-purity pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is often utilized in the preparation of more complex compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions. The halogen substituents can facilitate further functionalization, enabling the development of novel therapeutic agents.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionTypical Conditions
Nucleophilic SubstitutionSubstitution of halogen with nucleophilesAqueous or organic solvents
Coupling ReactionsFormation of biaryl compounds using palladium catalystsHigh temperature, inert atmosphere
EsterificationFormation of esters from acids and alcoholsAcid catalyst, reflux conditions

Biological Studies

The compound is also utilized in biological research, particularly in enzyme inhibition studies. Its structure allows it to interact with specific enzymes, making it a useful probe in biochemical assays. The presence of halogens can enhance binding affinity to enzyme active sites, facilitating studies on enzyme kinetics and mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing potential therapeutic agents. Its derivatives have been explored for their anti-inflammatory and antimicrobial properties. For instance, compounds derived from this ester have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Agricultural Applications

The compound has potential applications in developing agrochemicals, particularly herbicides and fungicides. Its unique chemical properties allow for the modification of existing agrochemical frameworks to improve efficacy and reduce environmental impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity. The halogen substitutions were found to enhance membrane permeability in bacterial cells, leading to increased efficacy against bacterial infections .

Case Study 2: Enzyme Interaction Studies

In another research project, this compound was employed to investigate its effects on specific enzymes involved in metabolic pathways. The study revealed that the compound could act as an inhibitor for certain enzymes, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of both chlorine and iodine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester with structurally related benzoic acid esters, focusing on substituent effects, applications, and reactivity.

Table 1: Substituent Effects and Key Properties of Similar Compounds

Compound Name Substituents (Positions) Key Properties/Applications References
This compound 2-Cl, 4-CH₃, 5-I High steric bulk from iodine; potential for cross-coupling reactions (e.g., Suzuki); intermediate in drug synthesis.
Methyl 2-amino-4-chloro-5-iodobenzoate 2-NH₂, 4-Cl, 5-I Amino group enhances nucleophilic reactivity; used in peptide coupling and heterocycle synthesis.
Methyl 5-Amino-2-bromo-4-chlorobenzoate 5-NH₂, 2-Br, 4-Cl Bromine facilitates photochemical reactions; amino group allows for functionalization (e.g., acylations).
Methyl 2-chloro-5-nitrobenzoate 2-Cl, 5-NO₂ Nitro group strongly electron-withdrawing; used in electrophilic substitutions (e.g., reduction to amines).
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate 4-AcNH, 5-Cl, 2-OCH₃ Methoxy group improves solubility; acetylamino stabilizes hydrogen bonding; precursor to antibiotics.
Methyl 2-amino-5-chlorobenzoate 2-NH₂, 5-Cl Amino group enables diazotization; used in azo dye synthesis and antifungal agents.

Key Findings:

Substituent Electronic Effects :

  • Electron-donating groups (e.g., methyl, methoxy) increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions. For example, the methyl group in the target compound may activate the ring for halogenation at meta/para positions .
  • Electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring but direct incoming substituents to specific positions. The nitro group in methyl 2-chloro-5-nitrobenzoate facilitates reductions to amines, a key step in pharmaceutical synthesis .

Steric and Solubility Considerations: The iodo substituent in the target compound introduces significant steric hindrance and polarizability, making it suitable for transition metal-catalyzed cross-coupling reactions (e.g., iodine’s role in Ullmann couplings) . Amino and methoxy groups improve solubility in polar solvents (e.g., water or ethanol), whereas halogenated analogs like the target compound are more lipophilic, favoring organic-phase reactions .

Reactivity in Synthesis: Halogenated esters (Cl, Br, I) are pivotal in nucleophilic aromatic substitutions. For instance, bromine in methyl 5-amino-2-bromo-4-chlorobenzoate can be displaced in palladium-catalyzed couplings, while iodine in the target compound offers versatility in radioimaging probes . Methyl esters are prone to hydrolysis under acidic/basic conditions, yielding carboxylic acids for further derivatization. This property is consistent across all listed compounds .

Applications in Pharmaceuticals: Amino-substituted esters (e.g., methyl 2-amino-5-chlorobenzoate) are precursors to anthranilic acid derivatives, which are scaffolds for NSAIDs and antifungals . Nitro-substituted esters (e.g., methyl 2-chloro-5-nitrobenzoate) are intermediates in synthesizing antibiotics like chloramphenicol .

Biological Activity

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (CAS No. 1699509-67-5) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

The molecular formula of this compound is C9H8ClIO2C_9H_8ClIO_2. The compound features a benzoic acid structure with chlorine and iodine substituents, which are expected to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that related benzoic acid derivatives showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.60 to 3.50 mg/mL, suggesting that halogenated benzoic acids can be potent antimicrobial agents .

Antiviral Activity

In vitro assays have shown that certain derivatives of benzoic acids can inhibit viral replication. For instance, non-nucleoside inhibitors of HIV-1 reverse transcriptase have been developed from similar structures, indicating the potential for this compound to serve as a lead compound in antiviral drug development .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The halogen substituents may enhance binding affinity to enzyme active sites, blocking substrate access and inhibiting catalysis.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing physiological responses.
  • Antioxidant Activity : The structural features may provide antioxidant properties, contributing to its protective effects against oxidative stress .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus with MIC values as low as 1.60 mg/mL .
Study 2 Antiviral PotentialHighlighted the efficacy of similar compounds in inhibiting HIV replication in vitro .
Study 3 Anti-inflammatory EffectsSuggested potential for reducing pro-inflammatory cytokines based on related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with halogenation of 4-methyl-benzoic acid derivatives. For iodination, use iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .
  • Step 2 : Methyl esterification via Fischer-Speier method (H2SO4/MeOH) or coupling with glycine benzyl ester followed by catalytic hydrogenation for higher selectivity .
  • Optimization : Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time. For iodine-sensitive intermediates, inert atmospheres (N2) are critical .

Q. How do I validate the purity and structural identity of this compound using analytical techniques?

  • Methodology :

  • GC-MS : Use polar cyanosilicone columns (e.g., SP-2560) to resolve ester derivatives. Compare retention times with FAME standards .
  • NMR : Assign peaks using <sup>1</sup>H-NMR (δ 3.9 ppm for methyl ester, δ 2.5 ppm for methyl substituent) and <sup>13</sup>C-NMR (δ 170–175 ppm for carbonyl) .
  • HPLC : C18 columns with UV detection at 254 nm for halogenated aromatics. Validate purity >95% by area normalization .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cross-coupling reactions involving the iodo substituent?

  • Case Study :

  • Problem : Pd-catalyzed Suzuki-Miyaura coupling of the iodo group may yield inconsistent results due to steric hindrance from the methyl and chloro substituents.
  • Solution : Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. Kinetic studies (via <sup>19</sup>F NMR) reveal slower oxidative addition steps, requiring elevated temperatures (80–100°C) .
  • Data Conflict : Discrepancies in coupling yields (e.g., 40% vs. 75%) may arise from residual moisture; use molecular sieves or anhydrous solvents .

Q. How can computational modeling predict reactivity trends in nucleophilic substitution at the chloro position?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Analyze LUMO localization to identify electrophilic sites (chloro vs. iodo substituents).
  • Kinetic Isotope Effects : Compare activation barriers for Cl vs. I substitution using isotopic labeling. Experimental validation via <sup>36</sup>Cl/Na<sup>127</sup>I exchange studies .

Q. What strategies mitigate degradation during long-term storage of iodinated benzoic esters?

  • Findings :

  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectra show λmax shifts (>300 nm) under light exposure .
  • Hydrolysis : Stabilize with desiccants (silica gel) and avoid aqueous buffers. LC-MS detects methyl ester hydrolysis to carboxylic acid (m/z +16) .

Data Analysis & Reproducibility

Q. How should I address discrepancies in melting points reported for structurally similar esters?

  • Troubleshooting :

  • Impurity Effects : Recrystallize from ethanol/water (1:1). Compare DSC thermograms with literature (e.g., mp 139–140°C for 2-methyl-thiazolyl benzoates ).
  • Polymorphism : Use PXRD to identify crystalline forms. Reproducibility requires strict control of cooling rates .

Q. What statistical methods are robust for comparing bioactivity data across derivatives?

  • Approach :

  • ANOVA : Test IC50 values (e.g., dopamine D2/5-HT3 receptor binding) with post-hoc Tukey correction to account for multiple comparisons .
  • QSAR Models : Correlate substituent electronegativity (Cl, I) with logP values using Hansch analysis .

Safety & Regulatory Considerations

Q. What PPE and waste protocols are mandatory for handling iodinated benzoic esters?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile iodinating agents .
  • Waste : Segregate halogenated waste (EPA Code D003) and neutralize with NaHCO3 before disposal .

Q. How do EPA Significant New Use Rules (SNURs) impact academic research on this compound?

  • Compliance :

  • SNUR P-17-126 to P-17-130 : Report large-scale syntheses (>10 kg/year) to the EPA. Exemptions apply for lab-scale research (<1 kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.